![molecular formula C20H24N6O4 B2834652 Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate CAS No. 895833-02-0](/img/structure/B2834652.png)

Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of benzothiazole derivatives, which are structurally similar to MBPD, was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

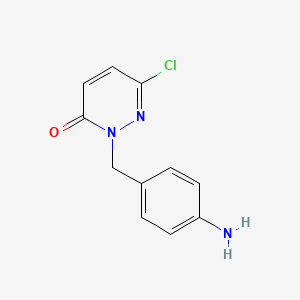

The molecular formula of MBPD is C20H24N6O4. Its molecular weight is 412.45. The exact structure can be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of MBPD or similar compounds can be complex and varied. For example, the synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Applications De Recherche Scientifique

Antiarrhythmic Activity Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate has been studied for its potential as an antiarrhythmic agent. Compounds with a similar structure have shown notable activity in this area, suggesting potential applications in cardiac rhythm management (Banitt et al., 1977).

Synthesis of Dihydropyrimidinone Derivatives The chemical structure of this compound facilitates the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives have applications in various chemical processes and potential therapeutic uses (Bhat et al., 2018).

Antibacterial and Cytotoxic Activities Derivatives of this compound have been studied for their in-vitro antibacterial and cytotoxic activities. Some specific derivatives exhibited promising antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans, as well as effective biofilm inhibition activities (Mekky & Sanad, 2020).

Anti-Inflammatory and Analgesic Agents The compound has been used as a starting material in the synthesis of various heterocyclic compounds, including those with anti-inflammatory and analgesic properties. These compounds have been found to inhibit cyclooxygenase enzymes and exhibit significant COX-2 selectivity (Abu‐Hashem et al., 2020).

Synthesis of Polyamides Containing Theophylline and Thymine The compound has been utilized in the synthesis of polyamides containing theophylline and thymine. These polyamides show solubility in specific solvents and have potential applications in polymer science (Hattori & Kinoshita, 1979).

Antimicrobial and Antioxidant Properties Derivatives of this compound, such as benzoxazinyl pyrazolone arylidenes, have shown potent antimicrobial and antioxidant activities. This highlights its potential in developing new antimicrobial agents (Sonia et al., 2013).

Photo-induced Electron Transfer Studies Piperazine substituted naphthalimide model compounds related to this chemical have been synthesized and studied for their luminescent properties and photo-induced electron transfer, suggesting potential applications in photochemistry and materials science (Gan et al., 2003).

Synthesis of Novel Annelated 2-Oxopiperazines The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides leads to the formation of novel methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a) pyrazine-9-carboxylates. These compounds have potential applications in medicinal chemistry and drug design (Svetlana et al., 2015).

Propriétés

IUPAC Name |

methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4/c1-23-17-16(18(28)22-20(23)29)26(12-14-6-4-3-5-7-14)19(21-17)25-10-8-24(9-11-25)13-15(27)30-2/h3-7H,8-13H2,1-2H3,(H,22,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCCVGMQNMFCSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)OC)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester](/img/no-structure.png)

![2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2834573.png)

![Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate](/img/structure/B2834574.png)

![N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2834575.png)

![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzamide](/img/structure/B2834576.png)

![methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate](/img/structure/B2834584.png)

![N-benzyl-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2834585.png)

![6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2834588.png)

![1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2834590.png)

![N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2834591.png)